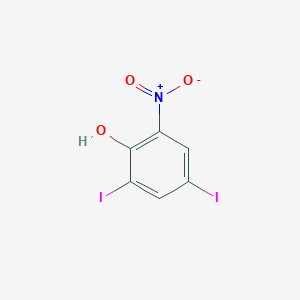
2-(4-Chloro-2-fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Cloro-2-fluoro-6-metoxi-fenil)-4,4,5,5-tetrametil-1,3,2-dioxaborolano es un compuesto de éster borónico. Los ésteres borónicos son conocidos por su versatilidad en la síntesis orgánica, particularmente en las reacciones de acoplamiento cruzado de Suzuki-Miyaura. Este compuesto presenta un átomo de boro unido a dos átomos de oxígeno, formando un anillo de dioxaborolano, y un anillo fenilo sustituido con grupos cloro, fluoro y metoxi.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-(4-Cloro-2-fluoro-6-metoxi-fenil)-4,4,5,5-tetrametil-1,3,2-dioxaborolano típicamente involucra la reacción de ácido 4-cloro-2-fluoro-6-metoxi-fenilborónico con pinacol en presencia de un agente deshidratante. La reacción se lleva a cabo bajo una atmósfera inerte, como nitrógeno o argón, para evitar la oxidación. La mezcla de reacción generalmente se calienta a reflujo para facilitar la formación del éster borónico.
Métodos de Producción Industrial
En un entorno industrial, la producción de este compuesto se puede escalar utilizando reactores más grandes y optimizando las condiciones de reacción para maximizar el rendimiento y la pureza. Los reactores de flujo continuo se pueden emplear para mejorar la eficiencia del proceso de síntesis. El producto se purifica luego mediante técnicas de cristalización o cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-(4-Cloro-2-fluoro-6-metoxi-fenil)-4,4,5,5-tetrametil-1,3,2-dioxaborolano experimenta varias reacciones químicas, que incluyen:
Acoplamiento cruzado de Suzuki-Miyaura: Esta reacción implica el acoplamiento del éster borónico con un haluro de arilo o vinilo en presencia de un catalizador de paladio y una base.
Oxidación: El éster borónico se puede oxidar para formar el fenol correspondiente.
Sustitución: Los sustituyentes cloro y fluoro en el anillo fenilo pueden sufrir reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Acoplamiento cruzado de Suzuki-Miyaura: Los catalizadores de paladio (por ejemplo, Pd(PPh3)4), las bases (por ejemplo, K2CO3) y los solventes (por ejemplo, tolueno o DMF) se utilizan comúnmente.
Oxidación: Se puede utilizar peróxido de hidrógeno u otros agentes oxidantes.
Sustitución: Se pueden emplear nucleófilos como aminas o tioles en condiciones básicas.
Principales Productos Formados
Acoplamiento cruzado de Suzuki-Miyaura: Compuestos biarílicos.
Oxidación: Compuestos fenólicos.
Sustitución: Derivados de fenilo sustituidos.
Aplicaciones Científicas De Investigación
2-(4-Cloro-2-fluoro-6-metoxi-fenil)-4,4,5,5-tetrametil-1,3,2-dioxaborolano tiene varias aplicaciones en la investigación científica:
Química: Utilizado como un bloque de construcción en la síntesis de moléculas orgánicas complejas.
Biología: Empleado en el desarrollo de fármacos que contienen boro y moléculas bioactivas.
Medicina: Investigado por su posible uso en la terapia de captura de neutrones de boro (BNCT) para el tratamiento del cáncer.
Industria: Utilizado en la producción de materiales avanzados y polímeros.
Mecanismo De Acción
El mecanismo de acción de 2-(4-Cloro-2-fluoro-6-metoxi-fenil)-4,4,5,5-tetrametil-1,3,2-dioxaborolano involucra su capacidad de formar complejos estables con varios sustratos. El átomo de boro en el anillo de dioxaborolano puede coordinarse con nucleófilos, facilitando reacciones como el acoplamiento cruzado. Los sustituyentes cloro, fluoro y metoxi en el anillo fenilo pueden influir en la reactividad y selectividad del compuesto en reacciones químicas.
Comparación Con Compuestos Similares
Compuestos Similares
- Ácido 4-cloro-2-fluoro-5-metoxi-fenilborónico
- 4-Cloro-2-fluoro-6-metoxi-fenilmetanol
Singularidad
2-(4-Cloro-2-fluoro-6-metoxi-fenil)-4,4,5,5-tetrametil-1,3,2-dioxaborolano es único debido a su estructura de anillo de dioxaborolano, que imparte estabilidad y reactividad en reacciones de acoplamiento cruzado. La presencia de grupos cloro, fluoro y metoxi en el anillo fenilo mejora aún más su versatilidad en diversas transformaciones químicas.
Propiedades
Fórmula molecular |
C13H17BClFO3 |
|---|---|
Peso molecular |
286.53 g/mol |
Nombre IUPAC |
2-(4-chloro-2-fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H17BClFO3/c1-12(2)13(3,4)19-14(18-12)11-9(16)6-8(15)7-10(11)17-5/h6-7H,1-5H3 |
Clave InChI |
DRHWPFKAOCTZEC-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2F)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylicacid](/img/structure/B12509862.png)
![4-[[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18S,20S,21R,23S,25S,26R,28S,30S,31R,33R,35R,36R,37R,38S,39S,40S,41S,42S,43S,44R,45R,46S,47R,48R,49R)-36,37,38,39,40,41,42,43,44,45,46,48,49-tridecahydroxy-5,15,20,25,30,35-hexakis(hydroxymethyl)-47-(4-sulfobutoxy)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-10-yl]methoxy]butane-1-sulfonic acid](/img/structure/B12509879.png)
![[(7R)-4H,5H,7H-thieno[2,3-c]pyran-7-yl]methanaminehydrochloride](/img/structure/B12509883.png)

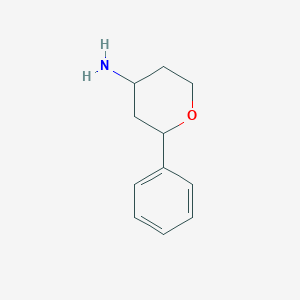
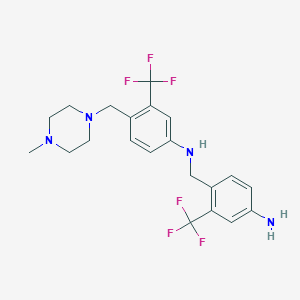
![Methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]adenosine](/img/structure/B12509915.png)

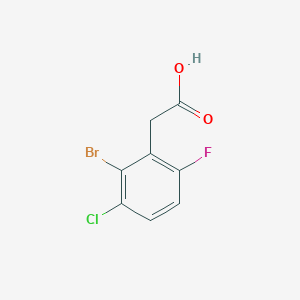
![(Z)-methyl 2-(5-((hydroxyimino)methyl)imidazo[2,1-b]thiazol-6-ylthio)benzoate](/img/structure/B12509933.png)

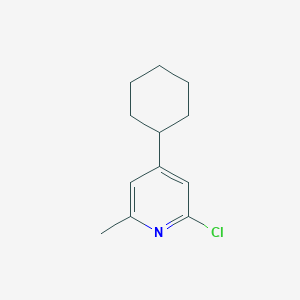
![{[(9H-fluoren-9-ylmethoxy)carbonyl][2-(3-fluorophenyl)ethyl]amino}acetic acid](/img/structure/B12509945.png)
